molecular formula C9H15NO B8457984 2-Oxo-perhydrocyclopent[b]azepine

2-Oxo-perhydrocyclopent[b]azepine

Cat. No. B8457984
M. Wt: 153.22 g/mol
InChI Key: CXRKWIQYHMFJMD-UHFFFAOYSA-N
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Patent
US04857520

Procedure details

4.1 g of amino acid hydrochloride from Example I (5) are suspended in 40 ml of methylene chloride, 12.8 ml of N-ethylmorpholine are added, while cooling with ice, and 12.8 ml of 50% strength n-propanephosphonic acid anhydride in methylene chloride are added dropwise at 0° C. The solution is left to stand at room temperature for 14 hours. It is then diluted with 200 ml of CH2Cl2 and extracted with water, 2N HCl and saturated NaHCO3 solution. The CH2Cl2 phase is dried and evaporated.
Name
amino acid hydrochloride
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
n-propanephosphonic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O.C(N1CCOCC1)C>C(Cl)Cl>[O:12]=[C:10]1[NH:1][CH:2]2[CH2:6][CH2:5][CH2:4][CH:3]2[CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
amino acid hydrochloride
Quantity
4.1 g
Type
reactant
Smiles
NC1C(CCC1)CCCC(=O)O
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(C)N1CCOCC1
Step Three
Name
n-propanephosphonic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at 0° C
WAIT
Type
WAIT
Details
The solution is left
EXTRACTION
Type
EXTRACTION
Details
extracted with water, 2N HCl and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
O=C1CCCC2C(N1)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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